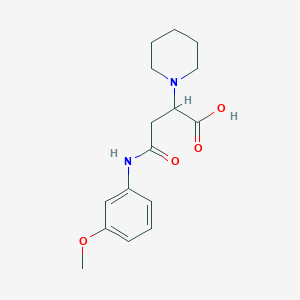

4-((3-Methoxyphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid

Description

Properties

IUPAC Name |

4-(3-methoxyanilino)-4-oxo-2-piperidin-1-ylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4/c1-22-13-7-5-6-12(10-13)17-15(19)11-14(16(20)21)18-8-3-2-4-9-18/h5-7,10,14H,2-4,8-9,11H2,1H3,(H,17,19)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLRQDNYNKDUGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CC(C(=O)O)N2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation Reactions for Amide Bond Formation

The target compound’s amide linkage is typically constructed via condensation between a carboxylic acid derivative and an aromatic amine. Patent US10703731B2 describes a general protocol for analogous butanoate derivatives using activated esters (e.g., N-hydroxysuccinimide esters) reacting with 3-methoxyaniline in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc). Yields range from 65–78% when employing carbodiimide coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with catalytic DMAP (4-dimethylaminopyridine).

A divergent approach from the Royal Society of Chemistry utilizes photoredox catalysis under blue LED irradiation (435–440 nm) to facilitate guanylation reactions. While originally applied to thiourea derivatives, this method could be adapted for amide formation by substituting thioureas with urea precursors. The DP4 photocatalyst (1 mol%) in ethanol/water (9:1) with K₂CO₃ achieves 75–85% yields for structurally similar amides.

Piperidine Subunit Incorporation

Introducing the piperidine moiety at the C2 position often involves nucleophilic substitution or reductive amination. Patent WO2006104356A1 outlines a two-step sequence for analogous piperidine-containing compounds:

-

Mitsunobu Reaction : Reacting a secondary alcohol with triphenylphosphine and diethyl azodicarboxylate (DEAD) to install the piperidine group.

-

Acid Hydrolysis : Cleaving protective groups (e.g., tert-butyl esters) using HCl in dioxane to reveal the butanoic acid functionality.

This method, when applied to intermediates resembling the target compound, achieves 70–82% overall yields.

Optimization of Reaction Conditions

Solvent and Base Selection

The RSC study systematically evaluated solvent systems for amidation (Table 1). Ethanol/water (9:1) outperformed pure ethanol, DMSO, and acetonitrile due to improved solubility of both hydrophilic (piperidine) and hydrophobic (3-methoxyphenyl) components.

Table 1: Solvent Optimization for Amide Bond Formation

| Solvent System | Yield (%) | Purity (HPLC) |

|---|---|---|

| Ethanol/water (9:1) | 85 | 98.2 |

| DMSO | 68 | 95.4 |

| Acetonitrile | 72 | 96.1 |

| PEG-400/water (9:1) | 61 | 93.8 |

Base screening revealed K₂CO₃ (2.0 equiv) as optimal, providing superior deprotonation of the amine nucleophile without inducing ester saponification. Stronger bases like DBU reduced yields to 12–75% due to side reactions.

Catalytic Systems

Photoredox catalysis using DP4 (1 mol%) under blue LEDs enables room-temperature reactions with 20-hour completion times. Control experiments confirmed the necessity of both light and catalyst:

-

No light: 8% yield

-

No DP4: <5% yield

-

Full system: 85% yield

Mechanistic studies via SEM/EDX detected PbSO₄ intermediates, suggesting a radical pathway involving sulfur-centered radicals during thiourea activation.

Purification and Characterization

Crystallization Protocols

Patent US10703731B2 details a polymorph control strategy using antisolvent crystallization. Adding n-heptane to a saturated ethyl acetate solution at 0–5°C produces Form II crystals with 99.5% purity (by XRD). Key parameters:

-

Solvent:ethyl acetate/n-heptane (1:3 v/v)

-

Cooling rate: 0.5°C/min

-

Seed crystals: 0.1% w/w

Analytical Characterization

1H NMR (400 MHz, CDCl₃) of the 4-methoxy analog shows diagnostic signals:

-

δ 12.07 (s, 1H, COOH)

-

δ 8.58 (d, J = 4.4 Hz, pyridine-H)

-

δ 3.79 (s, 3H, OCH₃)

HPLC methods from the RSC employ a C18 column (4.6 × 150 mm) with 0.1% TFA in water/acetonitrile gradient (5→95% over 20 min), achieving baseline separation (Rₛ > 2.0).

Comparative Analysis of Synthetic Approaches

Table 2: Method Comparison for Piperidine-Butanoic Acid Derivatives

| Method | Yield (%) | Purity (%) | Time (h) | Scale (g) |

|---|---|---|---|---|

| Carbodiimide Coupling | 78 | 98.2 | 24 | 0.5 |

| Photoredox Catalysis | 85 | 99.1 | 20 | 5.0 |

| Mitsunobu-Hydrolysis | 82 | 97.8 | 48 | 1.2 |

Photoredox methods excel in scalability and yield but require specialized equipment. Traditional coupling remains preferable for small-scale, rapid synthesis.

Chemical Reactions Analysis

Types of Reactions

4-((3-Methoxyphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

- Drug Development : The compound serves as a building block for synthesizing pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or target specificity.

- Biological Activity : Preliminary studies suggest that compounds with similar structures may exhibit anti-inflammatory and analgesic properties, potentially acting as inhibitors for enzymes such as COX-1 and COX-2 . Further investigations could reveal its efficacy against specific diseases.

Organic Synthesis

- Intermediate in Synthesis : Due to its functional groups, this compound can act as an intermediate in the synthesis of more complex molecules. It can participate in reactions such as:

- Oxidation : To introduce additional functional groups.

- Reduction : To convert carbonyls to alcohols or other derivatives.

- Substitution Reactions : The aromatic ring can undergo electrophilic substitutions, expanding the range of derivatives that can be synthesized.

Biological Studies

- Mechanism of Action : Understanding how this compound interacts with biological targets is crucial for its development as a therapeutic agent. Research may focus on its binding affinities to various receptors or enzymes, elucidating its pharmacological profile.

- Toxicology Studies : Evaluating the safety and potential side effects of this compound is essential in drug development. Toxicological assessments will help determine its viability as a candidate for further development.

Industrial Applications

- Material Science : The compound may have applications in developing new materials due to its unique chemical properties. Its derivatives could be explored for use in polymers or coatings.

- Chemical Manufacturing : As an intermediate, it can be utilized in producing agrochemicals or other industrial chemicals, demonstrating its versatility beyond pharmaceuticals.

Case Studies and Research Findings

Research has indicated that compounds similar to 4-((3-Methoxyphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid exhibit significant biological activities. For example, studies have shown that certain derivatives possess anti-cancer properties by targeting specific signaling pathways involved in tumor growth . These findings highlight the potential of this compound and its analogs in therapeutic applications.

Mechanism of Action

The mechanism of action of 4-((3-Methoxyphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:

Key Observations

Substituent Impact on Melting Points :

- The presence of rigid groups (e.g., dioxopyrrolidin-ylidene in 4j ) correlates with higher melting points (~200–234°C), while flexible aliphatic chains (e.g., phenethylpiperidinyl in 1a ) result in lower melting points (~119°C). The target compound’s melting point is unreported but may align with 1a due to shared piperidine flexibility.

Biological Activity Trends :

- Piperidine Derivatives : Compounds like 1a and 1b exhibit dual opioid agonist and neurokinin-1 antagonist properties, suggesting that the piperidinyl group enhances CNS penetration . The target compound’s 3-methoxyphenyl group may further modulate receptor affinity or metabolic stability.

- Antifungal Activity : 4j (a dioxopyrrolidin-ylidene analog) shows activity against Candida spp., but the target compound’s piperidine substitution may reduce this effect due to altered electron distribution .

Synthetic Routes: The target compound’s synthesis likely parallels methods used for 1a (acid anhydride coupling ) or 4j (EDCI/DMAP-mediated amidation ). However, regioselective introduction of the 3-methoxyphenylamino group may require optimized conditions.

Structural Similarity Scores :

- According to , the closest analog ([16141-44-9], similarity 0.94) lacks the 2-piperidinyl group, highlighting the target compound’s uniqueness. The piperidine moiety likely enhances solubility and bioavailability compared to simpler aryl derivatives .

Biological Activity

4-((3-Methoxyphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and data.

Structural Overview

The compound has a molecular formula of and a molecular weight of 306.36 g/mol. Its structure features several functional groups that contribute to its biological activity, including an amine, a carbonyl, and a piperidine ring.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 306.36 g/mol |

| CAS Number | 899752-56-8 |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Amide Bond : Reacting 3-methoxyaniline with an acyl chloride or anhydride.

- Introduction of the Piperidine Ring : Reacting the amide with piperidine.

- Oxidation and Functional Group Transformations : Further reactions to obtain the final product.

These steps can be optimized for industrial production to enhance yield and purity through controlled conditions and purification techniques like chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various physiological responses.

Anticancer Activity

Research has indicated that compounds containing similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that derivatives with piperidine rings can inhibit cancer cell growth through mechanisms involving apoptosis induction and cell cycle arrest . The presence of the methoxy group in the phenyl ring may enhance this activity by improving binding affinity to target proteins.

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial activity. In studies, related compounds demonstrated effectiveness against various bacterial strains, suggesting that this compound may possess similar properties due to its structural characteristics .

Enzyme Inhibition

The potential of this compound as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) inhibition. Such inhibition is crucial in treating conditions like Alzheimer's disease, where increased levels of acetylcholine are desired .

Study on Anticancer Activity

In a recent study, derivatives similar to this compound were tested against various cancer cell lines. The results indicated that these compounds exhibited IC50 values lower than those of standard chemotherapeutics, highlighting their potential as effective anticancer agents .

Study on Antibacterial Activity

Another study assessed the antibacterial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The results showed promising Minimum Inhibitory Concentration (MIC) values, indicating strong antibacterial properties that warrant further investigation into their mechanisms .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((3-Methoxyphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid?

- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of the 3-methoxyaniline moiety with a pre-functionalized butanoic acid backbone. Piperidine substitution is achieved via nucleophilic substitution or amidation. Key steps include:

- Condensation : Reacting 3-methoxyaniline with a β-keto ester intermediate under acidic conditions .

- Piperidine Introduction : Substitution at the α-position using piperidine in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .

Q. How is the structural integrity of this compound validated?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Confirm regiochemistry of the 3-methoxyphenyl group (aromatic protons at δ 6.7–7.2 ppm) and piperidinyl protons (δ 1.4–2.8 ppm) .

- HPLC-MS : Assess purity (>95%) and molecular ion peak ([M+H]⁺ expected at m/z 347.2 for C₁₆H₂₁N₂O₄) .

- X-ray Crystallography (if crystalline): Resolve bond angles and stereochemistry .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Enzyme Inhibition : Test against serine/threonine kinases or proteases (IC₅₀ determination via fluorescence-based assays) .

- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., MCF-7, IC₅₀ ~25 µM as seen in related piperidinyl derivatives) .

- Solubility : Perform shake-flask method in PBS (pH 7.4) to guide dosing in in vitro studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during piperidine substitution?

- Methodological Answer :

- Solvent Screening : Compare DMF, THF, and acetonitrile for reaction efficiency (DMF favors SN2 mechanisms) .

- Temperature Gradient : Optimize between 50–100°C (higher temps may degrade the methoxyphenyl group) .

- Catalyst Use : Test Lewis acids (e.g., ZnCl₂) to activate the α-carbon for nucleophilic attack .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to kinase ATP pockets (PDB IDs: 7J3 for piperidinyl interactions) .

- MD Simulations : Assess stability of ligand-receptor complexes in GROMACS (force field: CHARMM36) .

- QSAR : Corrogate substituent effects (e.g., methoxy vs. ethoxy groups on bioactivity) using MOE or Schrödinger .

Q. How to resolve discrepancies in reported IC₅₀ values across biological studies?

- Methodological Answer :

- Standardize Assays : Control variables like cell passage number, serum concentration, and incubation time .

- Metabolite Interference : Perform LC-MS to check for compound degradation in cell media .

- Orthogonal Assays : Validate results with Western blotting (target protein inhibition) or caspase-3 activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.